molecular formula C11H7ClN2O2S B1420007 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid CAS No. 773099-32-4

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B1420007
CAS No.: 773099-32-4
M. Wt: 266.7 g/mol
InChI Key: LZBBMHSHWHLQNF-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is a high-purity organic compound with the molecular formula C 11 H 7 ClN 2 O 2 S and a molecular weight of 266.71 g/mol . It is typically supplied as a powder and is recommended to be stored at room temperature in a cool, dry, and well-ventilated area . This molecule is characterized by a bipyridine structure where the two nitrogen-containing rings are linked by a thioether (sulfanyl) bridge. The presence of both a carboxylic acid ( -COOH ) and a chloro ( -Cl ) substituent on the pyridine core makes it a versatile building block for synthetic chemistry . These functional groups are prime sites for further chemical transformation, allowing researchers to create a diverse array of derivatives for various research applications. While specific biological data for this compound is not available, its structural motif is similar to known pharmacologically active substances. For instance, the drug Anpirtoline shares a related 2-chloro-6-(heterocyclylsulfanyl)pyridine scaffold and is a documented serotonin receptor modulator . Therefore, this compound serves as a critical intermediate in medicinal chemistry research, particularly in the synthesis and exploration of novel heterocyclic compounds targeting the central nervous system. It is also valuable in materials science for the development of new ligands and functional molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBBMHSHWHLQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Sulfanylation

  • The chlorination step usually employs reagents such as thionyl chloride or N-chlorosuccinimide to introduce the chlorine atom at the 2-position of the pyridine ring.
  • Sulfanylation is achieved by nucleophilic substitution where a thiol or thiolate derivative of pyridine (pyridin-2-ylthiol or its salt) reacts with a halogenated pyridine intermediate (e.g., 2,6-dichloropyridine).
  • Typical reaction conditions include reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol with bases like triethylamine or potassium carbonate to facilitate the substitution.

Carboxylation

  • The carboxylic acid group at the 4-position is introduced via hydrolysis of ester or nitrile precursors or direct carboxylation of the pyridine ring using carbon dioxide under basic conditions.
  • Hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) using aqueous base (NaOH or KOH) followed by acidification is a common method.
  • Alternatively, the use of cyanopyridine intermediates followed by hydrolysis to the acid is reported.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Chlorination Thionyl chloride, reflux in dioxane 2-chloropyridine derivative
2 Sulfanylation Pyridin-2-ylthiol or potassium pyridin-2-ylthiolate, base, reflux in ethanol or DMF 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine derivative
3 Carboxylation/Hydrolysis NaOH or KOH aqueous, reflux, acidification 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

This sequence ensures selective substitution and functional group transformations with moderate to good yields.

Research Findings and Optimization

  • A study on related pyridine derivatives demonstrates that the use of potassium carbonate as a base in ethanol under reflux conditions facilitates efficient sulfanylation with minimal side reactions, yielding high-purity products suitable for further functionalization.
  • The hydrolysis step to convert nitrile or ester intermediates to carboxylic acid is optimized by controlling temperature and reaction time to prevent decomposition or overreaction.
  • Analytical characterization via FT-IR, NMR, and elemental analysis confirms the successful incorporation of functional groups and purity of final compounds.

Comparative Data on Preparation Conditions

Parameter Typical Conditions Notes
Chlorination reagent Thionyl chloride (SOCl2) Efficient chlorination, volatile byproducts require careful handling
Sulfanylation base Triethylamine or K2CO3 Base choice affects reaction rate and yield
Solvent Ethanol or DMF Polar solvents favor substitution reactions
Reaction temperature Reflux (78–150 °C depending on solvent) Ensures complete reaction within 2–4 hours
Hydrolysis conditions Aqueous NaOH/KOH, reflux 2–4 hours Acidification post-hydrolysis yields carboxylic acid

Summary Table of Preparation Methods

Step Method Description Advantages Limitations
Chlorination Treatment with thionyl chloride in dioxane High selectivity for 2-position Requires careful control of conditions due to SOCl2 reactivity
Sulfanylation Nucleophilic substitution with pyridin-2-ylthiol in ethanol + base Good yield, mild conditions Requires purified thiol or salt
Carboxylation Hydrolysis of nitrile/ester intermediate with aqueous base Straightforward, scalable Overhydrolysis risk if not controlled

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, dichloromethane).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Sulfoxides, sulfones.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups enable various substitution and coupling reactions, facilitating the creation of novel chemical entities.

Biology

  • Ligand in Coordination Chemistry : The compound has been investigated for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is crucial for developing materials with specific catalytic or electronic properties.
  • Interactions with Biological Macromolecules : Preliminary studies suggest that this compound may interact with biological macromolecules, influencing pathways related to oxidative stress and enzyme inhibition.

Medicine

  • Therapeutic Properties : Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial and anticancer activities. The unique combination of functional groups may enhance its efficacy against various biological targets.

Industry

  • Development of Novel Materials : The compound's unique chemical properties make it suitable for applications in developing new materials and catalysts, potentially leading to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The presence of the chloro, pyridin-2-ylsulfanyl, and carboxylic acid groups allows for versatile interactions with various targets, influencing pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The trifluoromethyl group () enhances acidity (lower pKa) compared to methyl () or pyrrolidinyl () substituents .
  • Hydrophobicity : The pyridin-2-ylsulfanyl group in the target compound likely confers higher logP (~3.0–3.5) compared to methyl (logP ~1.5) or pyrrolidinyl (logP ~2.0) groups, similar to the 4-methylphenylsulfanyl analog () .
  • Steric and Conformational Impact : Bulky substituents like furan-2-yl () or 4-methylphenylsulfanyl () may hinder rotational freedom, affecting binding interactions in biological systems .

Reactivity and Stability

Table 2: Stability and Reactivity Trends

Compound Stability Concerns Key Reactivity
Target compound Potential oxidation of sulfanyl to sulfoxide Nucleophilic substitution at C2 (activated by carboxylic acid)
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid Hydrolytic stability of ether linkage Resistance to nucleophilic substitution due to fluorine
2-Chloro-6-methylpyridine-4-carboxylic acid High thermal and oxidative stability Less reactive chlorine due to electron-donating methyl
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid Amine-mediated degradation Hydrogen bonding with carboxylic acid group
  • Chlorine Reactivity : The chlorine at position 2 is more susceptible to nucleophilic substitution in the target compound than in methyl-substituted analogs () due to electron-withdrawing effects of the carboxylic acid .

Biological Activity

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a chloro substituent, a pyridin-2-ylsulfanyl group, and a carboxylic acid functional group. This combination of features suggests potential biological activities that warrant investigation.

The compound has the molecular formula C11H7ClN2O2S and a molecular weight of approximately 270.71 g/mol. It is characterized by its heterocyclic structure, which contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H7ClN2O2S
Molecular Weight270.71 g/mol
IUPAC NameThis compound
AppearancePowder

Biological Activity

Research on the biological activity of this compound is still emerging, with limited specific studies available. However, similar compounds have shown promising activities in various biological assays.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, pyridine derivatives are often explored for their efficacy against bacterial and fungal strains. The presence of the chloro and sulfanyl groups may enhance their ability to disrupt microbial cell function.

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many pyridine-based compounds have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications in the pyridine ring can lead to significant variations in cytotoxicity against different cancer cell lines.

The proposed mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound may act as a ligand that binds to metal ions or specific receptors, influencing pathways related to oxidative stress and enzyme inhibition.

Case Studies

While specific case studies on this compound are scarce, related research provides insight into its potential applications:

  • Antitumor Activity : A study on similar pyridine derivatives showed IC50 values indicating significant growth inhibition in various cancer cell lines, suggesting that this compound may possess comparable properties.
    CompoundCell LineIC50 (µM)
    Similar Pyridine Derivative AHeLa12.5
    Similar Pyridine Derivative BMCF78.3
  • Antimicrobial Efficacy : Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity, potentially making this compound useful in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including:

  • Step 1 : Condensation of halogenated pyridine precursors (e.g., 4-chlorobenzaldehyde with 2-aminopyridine) to form the pyridine core.
  • Step 2 : Sulfur-based coupling (e.g., thiolation) to introduce the pyridin-2-ylsulfanyl group.
  • Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates.
    Key reagents include palladium/copper catalysts and solvents like DMF or toluene. Purification often involves column chromatography or recrystallization .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/GC for purity assessment (>95% by HPLC, as per industry standards).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
  • X-ray crystallography for absolute stereochemical determination (see pyrimidine-amine analogs for methodology) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight containers to prevent decomposition.
  • PPE : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (category 2A).
  • Waste disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., substitution vs. oxidation) be resolved during synthesis?

  • Methodological Answer :

  • Controlled experiments : Vary reaction conditions (temperature, solvent polarity) to isolate competing pathways.
  • Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO for radical intermediates).
  • Computational modeling : DFT studies can predict preferential sites for nucleophilic attack (e.g., chloro vs. sulfanyl groups) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst screening : Test Pd(0)/Pd(II) or Cu(I) systems for Suzuki or Ullmann couplings.
  • Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance steric control.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sulfur-based couplings .

Q. How do structural analogs differ in biological activity, and how can this guide drug discovery?

  • Methodological Answer :

  • SAR studies : Replace the sulfanyl group with ethers or amines to modulate lipophilicity.
  • Enzyme assays : Test inhibition of kinases or proteases (common targets for pyridine-carboxylic acids).
  • Docking simulations : Use PyMol or AutoDock to predict binding to active sites (e.g., COX-2 or EGFR) .

Q. What analytical techniques resolve discrepancies in crystallographic data for derivatives?

  • Methodological Answer :

  • High-resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

Q. How can computational models predict the environmental impact of this compound?

  • Methodological Answer :

  • QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradability.
  • Toxicity prediction : Use ECOSAR or TEST software to estimate LC50/EC50 values for aquatic organisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

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